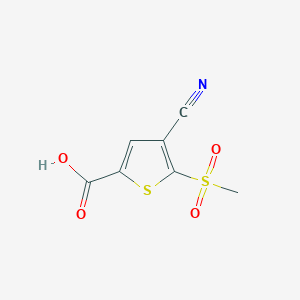

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16781538

Molecular Formula: C7H5NO4S2

Molecular Weight: 231.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5NO4S2 |

|---|---|

| Molecular Weight | 231.3 g/mol |

| IUPAC Name | 4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |

| Standard InChI Key | KMZWYZPJUUGERL-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |

Introduction

Structural and Chemical Identity

The compound belongs to the thiophene family, a five-membered aromatic ring containing one sulfur atom. Its systematic name, 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid, reflects the positions of its substituents:

-

Cyano group (-CN) at position 4.

-

Methylsulfonyl group (-SO₂CH₃) at position 5.

-

Carboxylic acid (-COOH) at position 2.

Molecular Formula and Weight

-

Molecular Formula: C₇H₅NO₄S₂.

-

Molecular Weight: 231.24 g/mol (calculated from atomic masses).

Key Synthetic Precursors

The compound is typically synthesized via oxidation of its methylthio analog, methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9), followed by hydrolysis . The precursor’s properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₂S₂ | |

| Molecular Weight | 213.27 g/mol | |

| Melting Point | 117–119°C | |

| Hazard Classification | UN3439, Class 6.1 (Toxic) |

Synthesis and Reaction Pathways

Oxidation of Methylthio to Methylsulfonyl Group

The critical step in synthesizing the target compound involves oxidizing the methylthio (-SCH₃) group to methylsulfonyl (-SO₂CH₃). This is achieved using hydrogen peroxide (H₂O₂) in a glacial acetic acid medium at 0–5°C . The reaction mechanism proceeds via radical intermediates, with the sulfinyl group (-SO) forming before full oxidation to sulfonyl (-SO₂) .

Example Protocol:

-

Dissolve methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (2.42 g) in a 3:1 mixture of glacial acetic acid and H₂O₂.

-

Stir at 0–5°C for 12 hours.

-

Isolate the oxidized product (methyl 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate) via filtration .

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

-

Reflux the methyl ester with 2M NaOH (for saponification) or HCl (for acid hydrolysis).

-

Neutralize and precipitate the product.

Physicochemical Properties

Thermal Stability and Solubility

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and carboxylic acid groups.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Pharmacological and Industrial Applications

Bioactivity of Thiophene Derivatives

Thiophene-based compounds exhibit diverse biological activities, including:

Role in Drug Development

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid serves as a key intermediate in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume